The compound 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that belongs to the class of benzofuran derivatives. It features a unique structure combining a benzofuran moiety with a thiadiazole side chain, which may confer specific biological activities. This compound is primarily of interest in medicinal chemistry and pharmacological research due to its potential therapeutic applications.
This compound can be synthesized through various chemical methods, and its structural characteristics have been studied in the context of drug development and forensic chemistry. The synthesis and analysis of related benzofuran compounds have been documented in scientific literature, providing insights into their properties and potential uses .
Chemical Classification:
The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The general approach includes:
The reaction conditions, including temperature, solvent choice (often dimethylformamide or dichloromethane), and reaction time, are critical for optimizing yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular formula of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is , with a molecular weight of approximately 320.42 g/mol. The structure features:
The InChI key for this compound is JSMFLCHVOHQPIB-UHFFFAOYSA-N
, which provides a unique identifier for database searches.
The compound can undergo various chemical reactions typical for amides and heterocycles:
Reactivity patterns depend on substituents on both the benzofuran and thiadiazole rings, influencing their stability and interaction with biological targets .
Detailed spectroscopic data (e.g., infrared spectroscopy, nuclear magnetic resonance) would provide insights into functional groups and molecular interactions .
Scientific Uses:
The compound's unique structure suggests potential applications in:
Additionally, due to its complex structure, it may serve as a reference standard in forensic chemistry laboratories for identifying similar compounds in biological samples .
The strategic fusion of benzofuran and 1,3,4-thiadiazole scaffolds epitomizes rational pharmacophore hybridization in medicinal chemistry. Benzofuran contributes a planar aromatic system that enhances DNA intercalation and π-π stacking with biological targets, while its lipophilic nature improves membrane permeability [4]. The 6,7-dimethyl modification augments steric bulk, potentially enhancing binding affinity to hydrophobic enzyme pockets [8]. Conversely, the 1,3,4-thiadiazole nucleus provides hydrogen-bonding capabilities via its exocyclic acetamide linker and thioether bonds, enabling critical interactions with amino acid residues in target proteins [1]. The ethyl substituent at the thiadiazole 5-position modulates electron density and steric accessibility, fine-tuning target engagement [2] [5].
This hybridization creates synergistic effects: benzofuran’s inherent affinity for kinase domains complements thiadiazole’s proven inhibition of carbonic anhydrases and receptor tyrosine kinases [1] [6]. Molecular modeling suggests the acetamide linker (-NH-C=O) adopts an optimal conformation for simultaneous engagement of both pharmacophores with complementary binding sites, reducing entropic penalties upon target binding [4] [8]. Such bifunctional architectures align with contemporary drug design paradigms seeking to overcome the limitations of single-target agents through polypharmacology [3] [6].
Table 1: Structural Attributes of Hybrid Pharmacophore Components
Structural Element | Benzofuran Contribution | 1,3,4-Thiadiazole Contribution |
---|---|---|
Aromatic System | Planar bicyclic ring for DNA/protein intercalation | Electron-deficient heterocycle for dipole interactions |
Substituent Effects | 6,7-dimethyl enhances hydrophobicity | 5-ethyl group modulates steric bulk |
Linker Chemistry | Acetamide bridge enables conformational flexibility | Acetamide NH provides H-bond donation |
Electronic Properties | Electron-rich furan oxygen | Thiadiazole sulfur participates in charge transfer |
This hybrid compound emerges amid escalating interest in heterocyclic hybrids as precision antineoplastic tools. Its design reflects two key trends: First, the deliberate incorporation of 1,3,4-thiadiazole—a "privileged scaffold" validated across diverse anticancer agents—capitalizes on its proven capacity to disrupt tumor proliferation pathways via kinase inhibition and apoptosis induction [1] [6]. Second, benzofuran integration aligns with natural product-inspired drug discovery, as benzofuran motifs feature prominently in cytotoxic plant metabolites like ailanthoidol and furocoumarins [4] [8].
The compound’s structural signature—6,7-dimethylbenzofuran coupled with 5-ethylthiadiazole—represents a calculated departure from classical DNA-intercalating agents. Molecular weight analysis (332.8 g/mol) and logP predictions indicate adherence to drug-likeness parameters, suggesting favorable cellular uptake [2] [10]. Crucially, its mechanism transcends conventional cytotoxic approaches by simultaneously targeting:
Table 2: Position of Target Compound in Anticancer Hybrid Development
Development Era | Representative Agents | Limitations Addressed by Hybridization |
---|---|---|
Monofunctional Agents | 5-Fluorouracil, Doxorubicin | Narrow therapeutic indices, acquired resistance |
Combination Therapies | Capecitabine + Trastuzumab regimens | Drug-drug interactions, complex pharmacokinetics |
Hybrid Pharmacophores | 2-(6,7-dimethylbenzofuran)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | Unified pharmacokinetic profile with multi-target engagement |
The therapeutic promise of this benzofuran-thiadiazole hybrid resides in its capacity for concerted modulation of interconnected oncogenic pathways. Biochemical evidence indicates that such hybrids simultaneously engage:
This multi-target capability manifests as synergistic cytotoxicity: benzofuran-induced cell cycle disruption (via CDKN1A upregulation) complements thiadiazole-driven apoptosis through Bcl-2 suppression [8]. The hybrid’s unified pharmacokinetic profile circumvents drug-drug interaction risks inherent in combination therapies while maintaining pressure on redundant cancer survival pathways—a key advantage against adaptive resistance [3] [6].
Computational target-prediction models further suggest ancillary inhibition of histone deacetylases (HDACs) and carbonic anhydrase IX, potentially augmenting antineoplastic efficacy within hypoxic tumor niches [6] [9]. This polypharmacological signature positions the compound as a prototype for next-generation antineoplastic agents targeting cancer as a systems-level disorder rather than isolated molecular aberrations [3] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1